
4-Fluoro-5-phenylisoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-phenylisoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a fluoro group at the 4-position and a phenyl group at the 5-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-phenylisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for isoxazole derivatives, including this compound, focus on optimizing yield and purity. These methods may involve continuous flow reactors and the use of eco-friendly catalysts to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-5-phenylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
- Oxidation yields carboxylic acids.
- Reduction yields alcohols.
- Substitution yields various substituted isoxazoles .
Aplicaciones Científicas De Investigación
4-Fluoro-5-phenylisoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 5-(Trifluoromethyl)-3-phenylisoxazole-4-carboxylic acid
Comparison: 4-Fluoro-5-phenylisoxazole-3-carboxylic acid is unique due to the presence of the fluoro group, which can enhance its biological activity and metabolic stability compared to its methyl or trifluoromethyl analogs. This makes it a valuable compound for drug development and other applications .
Propiedades
Fórmula molecular |
C10H6FNO3 |
|---|---|
Peso molecular |
207.16 g/mol |
Nombre IUPAC |
4-fluoro-5-phenyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6FNO3/c11-7-8(10(13)14)12-15-9(7)6-4-2-1-3-5-6/h1-5H,(H,13,14) |
Clave InChI |
GZGCHNKPNAXCRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NO2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


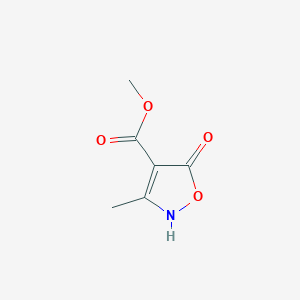

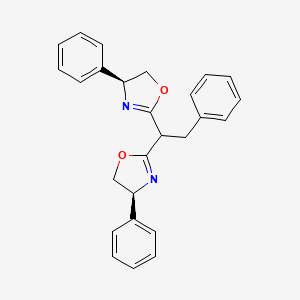
![1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one](/img/structure/B12873749.png)
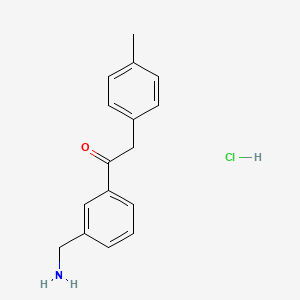
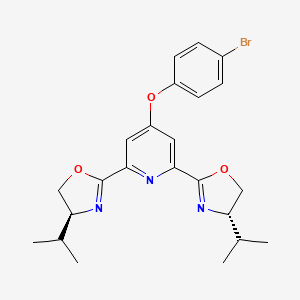
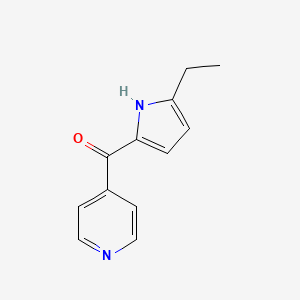
![2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12873771.png)
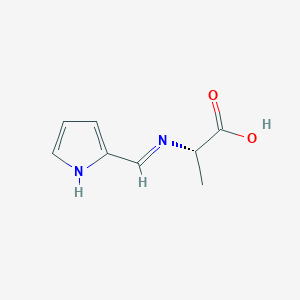


![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)


